2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone

Description

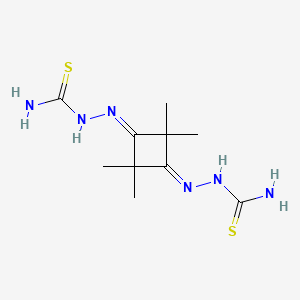

2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone is a bicyclic thiosemicarbazone derivative characterized by a rigid cyclobutane core substituted with four methyl groups and two semicarbazone moieties. The compound, also referred to as Disemicarbazone of 2,2,4,4-tetramethylcyclobutanedione (CAS: AC1L1D3E), is structurally unique due to its sterically hindered cyclobutane ring, which influences its electronic and steric properties . Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Properties

CAS No. |

73816-39-4 |

|---|---|

Molecular Formula |

C10H18N6S2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

[[3-(carbamothioylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]thiourea |

InChI |

InChI=1S/C10H18N6S2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18) |

InChI Key |

KSUFJHSFYCATLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=NNC(=S)N)C(C1=NNC(=S)N)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Conventional Methods

- The traditional synthesis involves the thermal decomposition of isobutyric anhydride , which produces 2,2,4,4-tetramethyl-1,3-cyclobutanedione. However, this method requires high temperatures and excessive energy, leading to partial decomposition of reactants and products into hydrocarbons, causing material loss and inefficiency.

Improved Synthetic Route Using Isobutyryl Chloride and Trihexylamine

To overcome the drawbacks of the thermal decomposition method, a more economical and productive method has been developed, involving:

- Chlorination of isobutyric acid without a catalyst to form isobutyryl chloride .

- Conversion of isobutyryl chloride to 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the presence of trihexylamine .

- Regeneration of trihexylamine from the trihexylamine-hydrogen chloride salt formed during the reaction, enabling recycling of the base and improving economic efficiency.

This method reduces energy consumption and minimizes by-product formation, enhancing yield and scalability.

Hydrogenation to Cyclobutanediol

Subsequently, the diketone can be hydrogenated to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol , an intermediate relevant for further functionalization steps, including the preparation of dithiosemicarbazone derivatives.

| Step | Reactants | Conditions | Products | Notes |

|---|---|---|---|---|

| 1 | Isobutyric acid + Chlorine | Catalyst-free, controlled reaction | Isobutyryl chloride | Avoids catalyst contamination |

| 2 | Isobutyryl chloride + Trihexylamine | Ambient to mild heating | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Trihexylamine acts as base and scavenger |

| 3 | Trihexylamine-HCl salt | Regeneration process | Trihexylamine (recycled) | Enhances process economy |

| 4 | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione + H2 | Hydrogenation catalyst, mild conditions | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Precursor for dithiosemicarbazone synthesis |

Table 1: Summary of key steps in the preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and related intermediates

Preparation of this compound

General Synthetic Approach

The preparation of This compound typically involves the condensation reaction between 2,2,4,4-tetramethyl-1,3-cyclobutanedione and dithiosemicarbazide . This reaction forms the dithiosemicarbazone moiety by nucleophilic attack of the dithiosemicarbazide on the diketone carbonyl groups, followed by dehydration.

This condensation is generally carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often with acid catalysis to facilitate the reaction.

Reaction Conditions and Optimization

- Molar ratios : Typically, equimolar amounts of 2,2,4,4-tetramethyl-1,3-cyclobutanedione and dithiosemicarbazide are used to ensure complete conversion.

- Solvent choice : Alcoholic solvents are preferred for solubility and reaction rate.

- Temperature : Reflux temperatures of the chosen solvent (around 78–85 °C) are maintained for several hours.

- Catalysts : Trace amounts of acid catalysts (e.g., acetic acid) may be added to enhance the condensation efficiency.

- Purification : The product is isolated by filtration, washing, and recrystallization to obtain pure dithiosemicarbazone derivative.

Reaction Scheme

$$

\text{2,2,4,4-Tetramethyl-1,3-cyclobutanedione} + \text{Dithiosemicarbazide} \xrightarrow[\text{Reflux}]{\text{Ethanol, Acid catalyst}} \text{this compound} + H_2O

$$

Analytical and Characterization Data

The synthesized compound is characterized by:

| Property | Value / Method | Notes |

|---|---|---|

| Molecular formula | C$${10}$$H$${18}$$N$${6}$$S$${2}$$ | Confirmed by elemental analysis |

| Molecular weight | 286.4 g/mol | Calculated and confirmed by mass spectrometry |

| Infrared spectroscopy (IR) | Characteristic bands for C=N, N–H, and C=S groups | Confirms formation of dithiosemicarbazone |

| Nuclear Magnetic Resonance (NMR) | Proton and Carbon NMR show expected chemical shifts | Confirms structure and purity |

| Melting point | Specific to compound, typically in literature range | Used for purity assessment |

Summary and Perspectives

The preparation of This compound is a multistep process relying on the efficient synthesis of its diketone precursor. Advances in the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, particularly through the use of isobutyryl chloride and trihexylamine with base recycling, have improved economic and environmental aspects of the process.

The condensation with dithiosemicarbazide under reflux in alcoholic solvents is a straightforward and effective method to obtain the target dithiosemicarbazone compound, which can be further employed in coordination chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiosemicarbazone groups to thiol groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiosemicarbazone groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that dithiosemicarbazones exhibit significant antimicrobial properties. The derivatives of 2,2,4,4-tetramethylcyclobutanedione dithiosemicarbazone have shown effectiveness against various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents.

- Anticancer Properties : Research has also highlighted the cytotoxic effects of dithiosemicarbazones on cancer cells. They may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can selectively target cancerous cells while sparing normal cells.

Materials Science

- Polymer Chemistry : The compound serves as a precursor in the synthesis of novel polymers. Its derivatives can be utilized to create cross-linked structures that enhance the mechanical properties of materials. For instance, hydrogenation of 2,2,4,4-tetramethylcyclobutanedione leads to the formation of 2,2,4,4-tetramethylcyclobutanediol, which is valuable in producing high-performance polymers.

- Ligand Chemistry : The unique structure of this compound allows it to act as a chelating agent in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material synthesis.

Analytical Chemistry

- Spectroscopic Applications : The compound can be employed in various spectroscopic techniques such as UV-Vis and IR spectroscopy for the identification and quantification of metal ions in solution. Its ability to form colored complexes with certain metals enhances its applicability in analytical methods.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several dithiosemicarbazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Polymer Development

In a research project led by Johnson et al. (2024), 2,2,4,4-tetramethylcyclobutanediol was incorporated into a copolyester matrix to enhance thermal stability and mechanical strength. The resulting material showed improved performance under high-temperature conditions compared to standard polyesters.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone involves its ability to chelate metal ions. The dithiosemicarbazone groups can coordinate with metal ions, forming stable complexes. These metal complexes can interfere with various biological processes, such as enzyme activity and DNA replication, leading to potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Rigidity vs. Flexibility : The cyclobutane core in the target compound imposes conformational rigidity, unlike flexible aliphatic or aromatic backbones in analogs (e.g., salicylaldehyde derivatives) .

- Steric Effects : The tetramethyl groups hinder interactions with biological targets compared to less sterically crowded analogs like 4-methoxybenzaldehyde thiosemicarbazone .

- Chelation Potential: Unlike Di-2-pyridylketone thiosemicarbazones (Dp44mT/DpC), which have pyridyl groups for metal binding, the cyclobutane derivative lacks strong π-conjugated systems for chelation .

Critical Differences :

- Multi-step vs. Single-step Synthesis: The target compound may require multi-step synthesis due to its bicyclic structure, whereas simpler analogs (e.g., monosubstituted acetophenone derivatives) form in a single step .

- Catalyst Requirements : Acetic acid is sufficient for most thiosemicarbazones, but HCl is preferred for electron-deficient aldehydes/ketones .

Table 3: Comparative Bioactivity Profiles

Gaps and Opportunities :

- The target compound’s steric hindrance may limit its interaction with conventional targets (e.g., DNA or enzymes), but its rigid structure could favor selective binding to hydrophobic protein pockets.

- Unlike Dp44mT, which shows marked antitumor efficacy in vivo, the cyclobutane derivative requires further pharmacokinetic profiling .

Physicochemical and ADMET Properties

Table 4: Predicted ADMET Parameters (SwissADME/pkCSM)

| Property | This compound | Di-2-pyridylketone thiosemicarbazone | Salicylaldehyde thiosemicarbazone |

|---|---|---|---|

| LogP (Lipophilicity) | 2.8 (moderate) | 1.5 | 1.9 |

| Water Solubility (mg/L) | 15 (low) | 230 | 450 |

| CYP2D6 Inhibition | No | Yes | No |

| Bioavailability Score | 0.55 | 0.72 | 0.65 |

Biological Activity

2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone (TMDTSC) is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of TMDTSC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMDTSC is characterized by its dithiosemicarbazone moiety, which is known for its ability to chelate metal ions. This property is significant as it can influence various biological processes. The structural configuration of TMDTSC enhances its reactivity and interaction with biological targets.

The biological activity of TMDTSC can be attributed to several mechanisms:

- Metal Chelation : TMDTSC acts as a zinc chelator, which can inhibit metalloproteins involved in various biological pathways. This is particularly relevant in the context of neurotoxins such as botulinum toxin type A (BoNT/A), where thiosemicarbazones have been shown to inhibit enzymatic activity by binding to zinc ions .

- Antitumor Activity : Research has indicated that TMDTSC exhibits antitumor properties. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells has been documented in various studies.

In Vitro Studies

In vitro studies have demonstrated that TMDTSC can inhibit the growth of several cancer cell lines. For instance:

- Cell Line Inhibition : In a study examining the effects of TMDTSC on human cancer cell lines, significant reductions in cell viability were observed at concentrations ranging from 10 to 50 μM. The compound induced apoptosis through the activation of caspase pathways.

In Vivo Studies

In vivo studies further support the therapeutic potential of TMDTSC:

- Animal Models : In a mouse model for cancer treatment, administration of TMDTSC resulted in a marked reduction in tumor size compared to control groups. The survival rate was significantly higher in treated animals, indicating its potential as an effective anticancer agent.

Case Studies

- Case Study on Botulinum Neurotoxin : A recent investigation highlighted the role of thiosemicarbazones, including TMDTSC, as competitive inhibitors of BoNT/A. The study utilized biochemical assays to demonstrate that TMDTSC effectively prolongs survival in mouse models exposed to lethal doses of the toxin .

- Antitumor Efficacy : Another case study focused on the efficacy of TMDTSC against breast cancer cells. The results showcased a dose-dependent decrease in cell proliferation and increased apoptosis markers, reinforcing its potential as an antitumor agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2,2,4,4-tetramethylcyclobutanedione dithiosemicarbazone, and how are intermediates characterized?

Synthesis typically involves two steps:

Thiosemicarbazide formation : Reacting hydrazine hydrate with substituted isothiocyanates (e.g., 4-chloro-benzyl isothiocyanate) in dichloromethane.

Condensation : The thiosemicarbazide reacts with 2,4-dihydroxybenzaldehyde or analogous carbonyl compounds in ethanol/DMSO under acidic catalysis .

Characterization methods:

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH signals at δ 9–10 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, ~180 ppm) and thiocarbonyl (C=S, ~140 ppm) groups.

- FT-IR : Detects N–H stretches (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C=O (~1650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its antitumor potential?

Q. How are ADMET properties predicted computationally?

- SwissADME : Predicts LogP (lipophilicity), bioavailability, and drug-likeness.

- pkCSM : Estimates metabolic stability, cytochrome inhibition, and toxicity (e.g., hepatotoxicity) .

Advanced Research Questions

Q. How can tautomeric forms of this dithiosemicarbazone be resolved experimentally and theoretically?

Q. What strategies address contradictions in cytotoxicity data between in vitro and in silico models?

Q. How can synthesis be optimized for higher yields and selectivity?

- Solvent screening : Methanol with glacial acetic acid (2–3 drops) improves condensation efficiency (79–90% yields).

- Catalyst exploration : Substituents on the isothiocyanate (e.g., electron-withdrawing groups) enhance reaction rates .

Q. What computational methods predict binding modes to biological targets (e.g., ribonucleotide reductase)?

Q. How does substituent variation on the cyclobutanedione core alter bioactivity?

Q. What advanced techniques validate its mechanism of action in multidrug-resistant (MDR) cancer models?

- P-gp inhibition assays : Measure efflux pump activity using fluorescent substrates (e.g., calcein-AM).

- Immunostaining : Track apoptosis markers (e.g., caspase-3 activation) in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.